Lipophilicity Shift (LogP): para-Methoxy vs. para-Methyl vs. Unsubstituted Chlorophenylethylbenzene
The para-methoxy substitution in CAS 4714-16-3 imparts a measurably lower lipophilicity compared to the 4-methyl analog (CAS 4714-15-2) and the non-substituted (2-chloro-2-phenylethyl)benzene (CAS 4714-14-1). The target compound's LogP of 4.22 is approximately one log unit lower than the methyl analog, which translates to a ~10-fold difference in octanol-water partition coefficient . This difference directly impacts chromatographic retention, membrane permeability predictions, and solubility profiles in aqueous-organic reaction media—critical parameters in both medicinal chemistry lead optimization and preparative-scale synthesis protocols .
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 4.22 (CAS 4714-16-3) |
| Comparator Or Baseline | LogP ≈ 5.17 for 1-(2-chloro-2-phenylethyl)-4-methylbenzene (CAS 4714-15-2); LogP ≈ 4.8 for (2-chloro-2-phenylethyl)benzene (CAS 4714-14-1) |
| Quantified Difference | ΔLogP ≈ −0.95 (vs. 4-methyl analog); ΔLogP ≈ −0.58 (vs. non-substituted analog) |
| Conditions | Calculated LogP values from ChemSrc database; standard XLogP algorithm |
Why This Matters
A lower LogP of ~1 unit translates to ~10× greater aqueous-phase partitioning, which can significantly improve reaction homogeneity in aqueous-organic biphasic systems and alter in vitro ADME predictions if the compound is used as a pharmacophore precursor.
